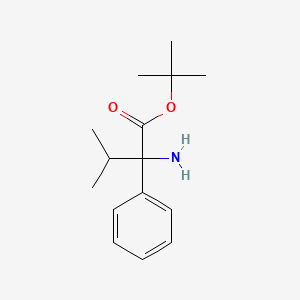
N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide, also known as P4C, is a chemical compound that has been studied extensively for its potential use in scientific research. P4C is a highly selective inhibitor of the protein phosphatase 2A (PP2A), which plays a critical role in regulating many cellular processes.
Mechanism of Action
N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide works by binding to the catalytic subunit of PP2A, preventing its activity. This results in the accumulation of phosphorylated proteins, which can have a variety of effects on cellular processes. N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide is highly selective for PP2A, and does not inhibit other phosphatases or kinases. This makes it a valuable tool for studying the specific role of PP2A in cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide are complex and depend on the specific cellular processes being studied. In general, N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs in cancer cells. In addition, N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide is its high selectivity for PP2A, which makes it a valuable tool for studying the specific role of this protein in cellular processes. In addition, N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide is relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to the use of N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide in lab experiments. For example, N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, the effects of N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide can be complex and depend on the specific cellular processes being studied, which can make interpretation of results challenging.
Future Directions
There are many potential future directions for research on N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide. One area of interest is the development of N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide analogs with improved selectivity and efficacy. Another area of interest is the use of N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide in combination with other drugs to enhance their efficacy. In addition, N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide may have potential applications in the treatment of neurodegenerative diseases, and further research in this area is warranted. Finally, the role of PP2A in cancer development and progression is still not fully understood, and further research on the role of N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide in cancer is needed.
Synthesis Methods
The synthesis of N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide involves several steps, including the preparation of the starting materials and the reaction of these materials in the presence of a catalyst. The starting materials for N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide synthesis are 3-pyridin-4-yloxycyclopent-2-enone and but-2-ynoic acid. These materials are mixed together and heated in the presence of a palladium catalyst, which promotes the formation of the desired product. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reaction components.
Scientific Research Applications
N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide has been studied extensively for its potential use in scientific research. One of the primary applications of N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide is in the study of PP2A, which is a critical regulator of many cellular processes. PP2A is involved in the regulation of cell growth, differentiation, and apoptosis, and dysregulation of PP2A has been implicated in the development of many diseases, including cancer. N-(3-Pyridin-4-yloxycyclopentyl)but-2-ynamide has been shown to selectively inhibit PP2A, making it a valuable tool for studying the role of this protein in disease.
properties
IUPAC Name |
N-(3-pyridin-4-yloxycyclopentyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-3-14(17)16-11-4-5-13(10-11)18-12-6-8-15-9-7-12/h6-9,11,13H,4-5,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCUPDCWBTYRHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCC(C1)OC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2602711.png)
![(2S,3As,6aS)-2-(methylsulfanylmethyl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole;hydrochloride](/img/structure/B2602712.png)


![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2602718.png)


![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2602724.png)
![N-(5-(2-(1H-indol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2602726.png)


![2-Methyl-6-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B2602730.png)

